Navtemadlin

Catalog No.
S548210
CAS No.
1352066-68-2
M.F
C28H35Cl2NO5S
M. Wt
568.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Navtemadlin

CAS Number

1352066-68-2

Product Name

Navtemadlin

IUPAC Name

2-[(3R,5R,6S)-5-(3-chlorophenyl)-6-(4-chlorophenyl)-3-methyl-1-[(2S)-3-methyl-1-propan-2-ylsulfonylbutan-2-yl]-2-oxopiperidin-3-yl]acetic acid

Molecular Formula

C28H35Cl2NO5S

Molecular Weight

568.6 g/mol

InChI

InChI=1S/C28H35Cl2NO5S/c1-17(2)24(16-37(35,36)18(3)4)31-26(19-9-11-21(29)12-10-19)23(20-7-6-8-22(30)13-20)14-28(5,27(31)34)15-25(32)33/h6-13,17-18,23-24,26H,14-16H2,1-5H3,(H,32,33)/t23-,24-,26-,28-/m1/s1

InChI Key

DRLCSJFKKILATL-YWCVFVGNSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

AMG232; AMG-232; AMG 232.

Canonical SMILES

CC(C)C(CS(=O)(=O)C(C)C)N1C(C(CC(C1=O)(C)CC(=O)O)C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Cl

Isomeric SMILES

CC(C)[C@@H](CS(=O)(=O)C(C)C)N1[C@@H]([C@H](C[C@](C1=O)(C)CC(=O)O)C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Cl

The exact mass of the compound 2-((3R,5R,6S)-5-(3-chlorophenyl)-6-(4-chlorophenyl)-1-((S)-1-(isopropylsulfonyl)-3-methylbutan-2-yl)-3-methyl-2-oxopiperidin-3-yl)acetic acid is 567.1613 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Navtemadlin (also known as AMG 232 or KRT-232) is a potent, selective, and orally bioavailable second-generation small molecule inhibitor of the MDM2-p53 protein-protein interaction. [REFS-1, REFS-2] It is designed to restore the tumor-suppressing function of wild-type p53 by preventing its degradation mediated by MDM2. [3] Its high affinity and well-documented activity in both preclinical and extensive clinical settings distinguish it within its class, making it a critical tool for cancer research, particularly in hematological malignancies and solid tumors with a TP53-wild-type genetic background. [REFS-4, REFS-5]

Substituting Navtemadlin with first-generation MDM2 inhibitors like Nutlin-3a or even other clinical candidates such as Idasanutlin can compromise research outcomes due to significant differences in potency, handling characteristics, and depth of clinical validation. Navtemadlin exhibits orders-of-magnitude greater binding affinity and cellular potency than Nutlin-3a, allowing for more precise target engagement at lower concentrations. [REFS-1, REFS-2] Unlike these analogs, Navtemadlin's efficacy and safety profile have been extensively characterized in Phase III clinical trials, providing a robust data-backed foundation for its use in translational studies aiming to model clinical applications. [3] Furthermore, its specific solubility and stability profile necessitates precise handling protocols that are not interchangeable with other compounds, making direct substitution a high-risk variable for experimental reproducibility. [4]

Exceptional Binding Potency for Precise Target Inhibition

Navtemadlin demonstrates exceptional, sub-nanomolar potency against the human MDM2 protein. In a biochemical HTRF assay, Navtemadlin inhibited the MDM2-p53 interaction with an IC50 of 0.6 nM and showed a binding affinity (Kd) of 0.045 nM in an SPR assay. [1] This is approximately 10-fold more potent than the clinical-stage comparator Idasanutlin (IC50 = 6 nM) and 150-fold more potent than the widely used research tool Nutlin-3a (IC50 = 90 nM). [REFS-2, REFS-3]

Evidence DimensionMDM2-p53 Interaction Inhibition (Biochemical IC50)
Target Compound Data0.6 nM
Comparator Or BaselineIdasanutlin: 6 nM; Nutlin-3a: 90 nM
Quantified Difference10x more potent than Idasanutlin; 150x more potent than Nutlin-3a
ConditionsHomogeneous Time-Resolved Fluorescence (HTRF) assay for MDM2-p53 interaction.

Higher potency allows for the use of lower concentrations, reducing the risk of off-target effects and increasing confidence that observed phenotypes are due to specific MDM2 inhibition.

High DMSO Solubility Facilitates Preparation of Concentrated Stock Solutions

Navtemadlin exhibits high solubility in dimethyl sulfoxide (DMSO), a standard solvent for in vitro research. Technical datasheets report a solubility of 150 mg/mL (263.83 mM). This compares favorably to other MDM2 inhibitors such as Idasanutlin (≥45 mg/mL) and Nutlin-3a, for which reported solubility values in DMSO are generally lower and can vary (e.g., 55 mg/mL to ≥29.07 mg/mL). [REFS-2, REFS-3] The high solubility of Navtemadlin is a practical advantage for creating high-concentration stock solutions, minimizing the volume of solvent added to experimental systems.

Evidence DimensionSolubility in DMSO
Target Compound Data150 mg/mL (263.83 mM)
Comparator Or BaselineIdasanutlin: ≥45 mg/mL (73.00 mM); Nutlin-3a: 55 mg/mL (94.58 mM)
Quantified Difference2.3x to >3x higher concentration achievable compared to common reports for Idasanutlin and Nutlin-3a.
ConditionsSolubility in Dimethyl Sulfoxide (DMSO) at standard laboratory conditions.

Higher solubility simplifies experimental setup, reduces the final solvent concentration in assays, and minimizes risks of compound precipitation, thereby improving data quality and reproducibility.

Defined Solution Stability: Critical Data for Ensuring Experimental Reproducibility

The stability of Navtemadlin in solution is a critical, well-characterized parameter that directly impacts experimental design. A detailed analytical study found that a stock solution of Navtemadlin in DMSO is stable for up to 1 hour at room temperature but shows degradation after 2 hours. [1] However, the compound is stable in plasma for up to 6 hours at room temperature and for at least 20 months when frozen at -70°C. [1] This defined, albeit limited, benchtop stability necessitates the use of freshly prepared solutions for assays, a crucial protocol step to ensure target concentration accuracy and experimental reproducibility.

Evidence DimensionBenchtop Stability of DMSO Stock Solution
Target Compound DataStable for up to 1 hour at room temperature
Comparator Or BaselineNot specified for comparators, but this data provides a critical handling parameter for Navtemadlin.
Quantified DifferenceN/A
ConditionsNavtemadlin stock solution in DMSO stored at room temperature.

Knowledge of this specific stability profile is essential for procurement and experimental planning, preventing failed experiments due to compound degradation and ensuring day-to-day consistency.

Advanced Clinical Validation Provides Context for Translational Research

Navtemadlin is one of the most clinically advanced MDM2 inhibitors, having demonstrated efficacy in a global, randomized Phase III trial (BOREAS) for relapsed/refractory myelofibrosis. [1] In this study, Navtemadlin treatment resulted in a nearly threefold higher rate of spleen volume reduction (≥35%) and a twofold higher rate of symptom score improvement (≥50%) compared to the Best Available Therapy (BAT) at 24 weeks. [REFS-1, REFS-2] This level of rigorous clinical validation is absent for preclinical tools like Nutlin-3a and provides a strong rationale for selecting Navtemadlin in translational studies where correlation to human clinical outcomes is a priority.

Evidence DimensionSpleen Volume Reduction ≥35% (SVR35) at Week 24
Target Compound Data15% of patients
Comparator Or BaselineBest Available Therapy (BAT): 5% of patients
Quantified Difference200% relative improvement vs. BAT
ConditionsPhase III BOREAS trial in patients with JAK inhibitor-relapsed/refractory myelofibrosis.

Using a compound with a well-documented human efficacy and safety profile provides greater confidence when interpreting preclinical data and increases the translational relevance of the research.

High-Fidelity Cellular Assays Requiring Precise, Low-Concentration Dosing

The sub-nanomolar biochemical potency of Navtemadlin makes it the right choice for cell-based assays where precise target modulation at low nanomolar concentrations is required to minimize off-target signaling and cytotoxicity. [1] Its high solubility in DMSO further ensures accurate dosing from concentrated stocks.

Translational Studies Modeling Clinical Use in Hematologic Malignancies

For research focused on TP53-wild-type leukemias, myelofibrosis, or other cancers where clinical relevance is paramount, Navtemadlin is the appropriate tool. Its extensive Phase III clinical data provides a robust framework for designing preclinical experiments that aim to predict or understand human responses to MDM2 inhibition. [2]

Combination Therapy Screening with Clinically Relevant Partners

Navtemadlin is an ideal agent for in vitro and in vivo screening of combination therapies. Its well-characterized, potent, and selective mechanism of action provides a reliable baseline for assessing synergistic or additive effects with other agents, such as JAK inhibitors (e.g., ruxolitinib) or BCL-2 inhibitors, mirroring ongoing clinical investigations. [3]

Workflows Requiring Reproducible Results and Defined Handling Protocols

For laboratories where experimental reproducibility is a top priority, the well-defined, albeit limited, solution stability of Navtemadlin is an advantage. [4] Awareness of the need to use freshly prepared solutions eliminates a significant source of experimental variability that can arise from the unknown degradation of less-characterized compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

567.1612998 Da

Monoisotopic Mass

567.1612998 Da

Heavy Atom Count

37

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7R7G6EH5UL

Wikipedia

2-[(3R,5R,6S)-5-(3-chlorophenyl)-6-(4-chlorophenyl)-3-methyl-1-[(2S)-3-methyl-1-propan-2-ylsulfonylbutan-2-yl]-2-oxopiperidin-3-yl]acetic acid

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Last modified: 08-15-2023
1: Wang Y, Zhu J, Liu JJ, Chen X, Mihalic J, Deignan J, Yu M, Sun D, Kayser F, McGee LR, Lo MC, Chen A, Zhou J, Ye Q, Huang X, Long AM, Yakowec P, Oliner JD, Olson SH, Medina JC. Optimization beyond AMG 232: discovery and SAR of sulfonamides on a piperidinone scaffold as potent inhibitors of the MDM2-p53 protein-protein interaction. Bioorg Med Chem Lett. 2014 Aug 15;24(16):3782-5. doi: 10.1016/j.bmcl.2014.06.073. Epub 2014 Jul 1. PubMed PMID: 25042256.
2: Rew Y, Sun D. Discovery of a small molecule MDM2 inhibitor (AMG 232) for treating cancer. J Med Chem. 2014 Aug 14;57(15):6332-41. doi: 10.1021/jm500627s. Epub 2014 Jul 9. PubMed PMID: 24967612.
3: Gonzalez AZ, Eksterowicz J, Bartberger MD, Beck HP, Canon J, Chen A, Chow D, Duquette J, Fox BM, Fu J, Huang X, Houze JB, Jin L, Li Y, Li Z, Ling Y, Lo MC, Long AM, McGee LR, McIntosh J, McMinn DL, Oliner JD, Osgood T, Rew Y, Saiki AY, Shaffer P, Wortman S, Yakowec P, Yan X, Ye Q, Yu D, Zhao X, Zhou J, Olson SH, Medina JC, Sun D. Selective and potent morpholinone inhibitors of the MDM2-p53 protein-protein interaction. J Med Chem. 2014 Mar 27;57(6):2472-88. doi: 10.1021/jm401767k. Epub 2014 Mar 4. PubMed PMID: 24548297.
4: Sun D, Li Z, Rew Y, Gribble M, Bartberger MD, Beck HP, Canon J, Chen A, Chen X, Chow D, Deignan J, Duquette J, Eksterowicz J, Fisher B, Fox BM, Fu J, Gonzalez AZ, Gonzalez-Lopez De Turiso F, Houze JB, Huang X, Jiang M, Jin L, Kayser F, Liu JJ, Lo MC, Long AM, Lucas B, McGee LR, McIntosh J, Mihalic J, Oliner JD, Osgood T, Peterson ML, Roveto P, Saiki AY, Shaffer P, Toteva M, Wang Y, Wang YC, Wortman S, Yakowec P, Yan X, Ye Q, Yu D, Yu M, Zhao X, Zhou J, Zhu J, Olson SH, Medina JC. Discovery of AMG 232, a potent, selective, and orally bioavailable MDM2-p53 inhibitor in clinical development. J Med Chem. 2014 Feb 27;57(4):1454-72. doi: 10.1021/jm401753e. Epub 2014 Feb 5. PubMed PMID: 24456472.

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